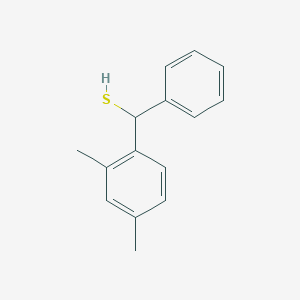

(2,4-Dimethylphenyl)(phenyl)methanethiol

CAS No.:

Cat. No.: VC18253632

Molecular Formula: C15H16S

Molecular Weight: 228.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H16S |

|---|---|

| Molecular Weight | 228.4 g/mol |

| IUPAC Name | (2,4-dimethylphenyl)-phenylmethanethiol |

| Standard InChI | InChI=1S/C15H16S/c1-11-8-9-14(12(2)10-11)15(16)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 |

| Standard InChI Key | NEDZIBWFJYMGEL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)C(C2=CC=CC=C2)S)C |

Introduction

(2,4-Dimethylphenyl)(phenyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a methylene bridge, which links a 2,4-dimethylphenyl group and a phenyl group. Thiol compounds are known for their distinct odor and are widely used in organic synthesis, material science, and pharmaceuticals.

Synthesis

The synthesis of (2,4-Dimethylphenyl)(phenyl)methanethiol typically involves the reaction of benzyl halides with thiols or thiourea under basic conditions. A common pathway includes:

-

Starting Materials:

-

Benzyl chloride or bromide derivatives.

-

Thiourea or sodium hydrosulfide ().

-

-

Reaction Mechanism:

-

The benzyl halide undergoes nucleophilic substitution with a thiol source.

-

The reaction is catalyzed by a base such as sodium hydroxide ().

-

-

General Reaction:

Here, represents the aromatic groups (2,4-dimethylphenyl and phenyl).

Organic Synthesis

-

Used as an intermediate in synthesizing sulfur-containing compounds.

-

Acts as a precursor for thioethers and disulfides.

Material Science

-

Thiols are known for their ability to form self-assembled monolayers (SAMs) on gold surfaces.

-

Potential applications in nanotechnology and surface chemistry.

Pharmaceuticals

-

Organosulfur compounds are frequently explored for their biological activities, including antimicrobial and antioxidant properties.

-

While specific uses of this compound are not documented, structurally similar thiols have been studied for drug development.

Toxicity and Safety

| Aspect | Details |

|---|---|

| Toxicity | Thiols can be toxic if ingested or inhaled in large quantities; they may cause irritation to skin and eyes. |

| Handling Precautions | Use gloves, goggles, and work in a well-ventilated area to minimize exposure to vapors. |

| Environmental Impact | Thiols can contribute to unpleasant odors; proper disposal methods should be employed to avoid contamination. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume